molecular formula C22H17ClN2O2 B2890338 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol CAS No. 1401595-53-6

6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol

Cat. No. B2890338
CAS RN: 1401595-53-6
M. Wt: 376.84
InChI Key: DAHBJXDFIFZERV-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and was first synthesized by the Schubert laboratory at the Salk Institute for Biological Studies. J147 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of age-related neurodegenerative diseases.

Mechanism of Action

The mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways involved in neurodegeneration. J147 has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It also activates the AMPK/mTOR pathway, which is involved in cellular energy metabolism and autophagy. J147 has also been shown to reduce the accumulation of amyloid-beta and tau proteins, which are known to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
J147 has been shown to have a range of biochemical and physiological effects. It has been shown to increase mitochondrial function, reduce oxidative stress and inflammation, and improve synaptic plasticity. J147 has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance memory consolidation in healthy animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of J147 is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. J147 has also been shown to have low toxicity and to be well-tolerated in animal models. However, one of the limitations of J147 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on J147. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the long-term effects of J147 on neuronal function and behavior. Additionally, there is a need for further research on the safety and efficacy of J147 in human clinical trials. Finally, there is a need for research on the potential applications of J147 in other areas, such as cancer and metabolic disorders.

Synthesis Methods

The synthesis of J147 involves a multistep process that requires the use of various reagents and catalysts. The initial step involves the condensation of 2-methoxynaphthalene-1-carboxaldehyde with 4-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction with 3-aminopyridazine in the presence of a Lewis acid catalyst. The final step involves the reduction of the nitro group to a hydroxyl group using a palladium catalyst.

Scientific Research Applications

J147 has been extensively studied for its potential applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown that J147 has neuroprotective properties and can improve cognitive function in animal models of these diseases. J147 has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the progression of neurodegenerative diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-27-21-11-8-14-4-2-3-5-18(14)19(21)12-16-13-20(24-25-22(16)26)15-6-9-17(23)10-7-15/h2-11,13H,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHBJXDFIFZERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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